REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([O:13][CH3:14])=[C:6]([N+:15]([O-])=O)[CH:5]=1.[C:19]1(C)C=CC=CC=1>CC(O)=O.[Fe]>[CH3:19][CH2:14][O:13][CH2:7][CH3:8].[CH3:7][CH2:6][CH2:5][CH:4]([CH3:9])[CH3:3].[NH2:15][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]=1[O:13][CH3:14])[C:3]([O:2][CH3:1])=[O:18] |f:4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the organic phase was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in AcOEt
|
Type
|
WASH
|
Details
|
the organic phase was washed with a saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOCC.CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.65 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |